2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
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Overview
Description
2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with a methyl group, and an acetamide moiety attached to a trichlorohydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-methylphenol, is reacted with an appropriate halogenating agent to form 2-methylphenoxy halide.
Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide intermediate.
Trichlorohydroxyethyl Substitution: Finally, the acetamide intermediate is reacted with trichloroacetaldehyde in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The trichlorohydroxyethyl group can be reduced to form corresponding alcohols or amines.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the trichlorohydroxyethyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-methylphenoxy)acetamide: Lacks the trichlorohydroxyethyl group.
N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Lacks the phenoxy group.
2-(2-chlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Has a chlorine substituent instead of a methyl group.
Uniqueness
2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is unique due to the presence of both the phenoxy and trichlorohydroxyethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
52892-24-7 |
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Molecular Formula |
C11H12Cl3NO3 |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C11H12Cl3NO3/c1-7-4-2-3-5-8(7)18-6-9(16)15-10(17)11(12,13)14/h2-5,10,17H,6H2,1H3,(H,15,16) |
InChI Key |
CKFPJCRECASFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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